methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes an iodo-substituted aromatic ring, a nitroethenyl group, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, iodination, and the introduction of the nitroethenyl group. Common synthetic routes may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acid derivatives under acidic conditions.
Nitroethenyl Group Introduction: This step involves the condensation of the iodo-substituted aromatic ring with nitroethene derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents for substitution reactions include boronic acids or esters in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(Z)-2-(2-bromo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
- Methyl 6-[(Z)-2-(2-chloro-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate
Uniqueness
Methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
CAS No. |
5025-62-7 |
---|---|
Molecular Formula |
C18H14INO7 |
Molecular Weight |
483.2 g/mol |
IUPAC Name |
methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H14INO7/c1-24-15-5-3-4-13(19)12(15)6-14(20(22)23)10-7-16-17(27-9-26-16)8-11(10)18(21)25-2/h3-8H,9H2,1-2H3/b14-6- |
InChI Key |
DLEVFANYAPVXML-NSIKDUERSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)I)/C=C(/C2=CC3=C(C=C2C(=O)OC)OCO3)\[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C=C(C2=CC3=C(C=C2C(=O)OC)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.